molecular formula C13H18N2O2S B250016 N-carbamothioyl-3-(3-methylbutoxy)benzamide

N-carbamothioyl-3-(3-methylbutoxy)benzamide

Cat. No. B250016
M. Wt: 266.36 g/mol
InChI Key: ZOVLUANGYIEHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-carbamothioyl-3-(3-methylbutoxy)benzamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cell signaling pathways. TAK-659 has been shown to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), which is a key player in B-cell receptor signaling.

Mechanism of Action

N-carbamothioyl-3-(3-methylbutoxy)benzamide exerts its effects by inhibiting the activity of BTK, which is a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of B-cell malignancies. By inhibiting BTK activity, N-carbamothioyl-3-(3-methylbutoxy)benzamide disrupts downstream signaling pathways, leading to decreased cell survival and proliferation.
Biochemical and Physiological Effects
N-carbamothioyl-3-(3-methylbutoxy)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-carbamothioyl-3-(3-methylbutoxy)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have also shown that N-carbamothioyl-3-(3-methylbutoxy)benzamide reduces tumor growth and improves survival in mouse models of CLL and NHL. N-carbamothioyl-3-(3-methylbutoxy)benzamide has also been shown to have minimal off-target effects, indicating its specificity for BTK inhibition.

Advantages and Limitations for Lab Experiments

N-carbamothioyl-3-(3-methylbutoxy)benzamide has several advantages for lab experiments, including its specificity for BTK inhibition, high potency, and low toxicity. These properties make it suitable for studying the role of BTK in B-cell signaling pathways and for evaluating the efficacy of BTK inhibitors in preclinical models of B-cell malignancies. However, N-carbamothioyl-3-(3-methylbutoxy)benzamide also has several limitations, including its limited solubility and poor bioavailability, which may affect its pharmacokinetics and efficacy in vivo.

Future Directions

There are several future directions for research on N-carbamothioyl-3-(3-methylbutoxy)benzamide, including the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies. Other potential directions include the optimization of its pharmacokinetics and bioavailability, the investigation of its effects on other signaling pathways, and the development of combination therapies with other BTK inhibitors or immunomodulatory drugs. Overall, N-carbamothioyl-3-(3-methylbutoxy)benzamide represents a promising new class of drugs for the treatment of B-cell malignancies, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of N-carbamothioyl-3-(3-methylbutoxy)benzamide involves several steps, including the reaction of 4-bromo-3-methylphenol with potassium carbonate to form 4-hydroxy-3-methylphenyl carbamate. This intermediate is then reacted with thioamide to form the desired product, N-carbamothioyl-3-(3-methylbutoxy)benzamide. The synthesis method has been optimized to produce high yields of pure product, making it suitable for large-scale production.

Scientific Research Applications

N-carbamothioyl-3-(3-methylbutoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In vitro studies have shown that N-carbamothioyl-3-(3-methylbutoxy)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have also demonstrated the efficacy of N-carbamothioyl-3-(3-methylbutoxy)benzamide in reducing tumor growth and improving survival in mouse models of CLL and NHL. N-carbamothioyl-3-(3-methylbutoxy)benzamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies, including CLL and NHL.

properties

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

N-carbamothioyl-3-(3-methylbutoxy)benzamide

InChI

InChI=1S/C13H18N2O2S/c1-9(2)6-7-17-11-5-3-4-10(8-11)12(16)15-13(14)18/h3-5,8-9H,6-7H2,1-2H3,(H3,14,15,16,18)

InChI Key

ZOVLUANGYIEHPH-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC(=S)N

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.